molecular formula C16H23NO2 B14835186 2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14835186
M. Wt: 261.36 g/mol
InChI Key: ZPAWLALRLFOGRE-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the cyclohexylmethyl group and its subsequent attachment to the benzamide core. One common method involves the reaction of cyclohexylmethyl chloride with 4-hydroxy-N,N-dimethylbenzamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under controlled temperatures.

Major Products

    Oxidation: Formation of cyclohexylmethyl-4-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of cyclohexylmethyl-4-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-hydroxybenzamide
  • 4-Hydroxy-N,N-dimethylbenzamide
  • Cyclohexylmethylbenzamide

Uniqueness

2-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexylmethyl and dimethylbenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-17(2)16(19)15-9-8-14(18)11-13(15)10-12-6-4-3-5-7-12/h8-9,11-12,18H,3-7,10H2,1-2H3

InChI Key

ZPAWLALRLFOGRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

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